sodium;6-aminonaphthalene-2-sulfonate
Description
Sodium 6-aminonaphthalene-2-sulfonate (CAS: 532-02-5; synonyms: Broenner’s acid, 2-Naphthylamine-6-sulfonic acid sodium salt) is a naphthalene derivative with an amino group at position 6 and a sulfonate group at position 2 . Its molecular formula is C₁₀H₈NNaO₃S, and it is widely used as an intermediate in dye synthesis and biochemical research . The compound is notable for its biodegradability by bacterial consortia, such as Sphingomonas sp. BN6, which metabolizes it into 5-aminosalicylate under aerobic conditions .
Properties
IUPAC Name |
sodium;6-aminonaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWVFEVAFDTXSH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2-Hydroxynaphthalene
2-Hydroxynaphthalene reacts with concentrated sulfuric acid (96%) at elevated temperatures to form 2-hydroxynaphthalene-6-sulfonic acid. Industrial protocols use a 1:1 weight ratio of β-naphthol to H₂SO₄, with stepwise heating from 86°C to 105°C over 60 minutes. The reaction vessel must be >75% full to minimize sublimation, and residual water is evaporated to reduce 2-hydroxynaphthalene content to <20 ppm.
Bucherer Amination
The sulfonated intermediate undergoes amination in a pressurized reactor with aqueous ammonia (25–30%) and ammonium hydrogensulfite (NH₄HSO₃) at 150–160°C for 6–8 hours. This reversible equilibrium-driven process replaces the hydroxyl group with an amine, yielding 6-aminonaphthalene-2-sulfonic acid (Bronner acid) with >95% conversion efficiency.
Neutralization to Sodium Salt
The sulfonic acid is neutralized with 33% sodium hydroxide (NaOH) at 45–50°C, forming the sodium salt. Post-neutralization, the solution is clarified using activated carbon and concentrated under vacuum (30–80 mbar) to reduce water content to <15 wt%. Crystallization from hot water yields plates of sodium 6-aminonaphthalene-2-sulfonate monohydrate, with a solubility of 0.2% at 100°C.
Single-Vessel Sulfonation-Amination Process
A patented single-vessel method streamlines production by combining sulfonation, amination, and impurity removal in one reactor.
Integrated Workflow
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Sulfonation : 2-Hydroxynaphthalene is sulfonated with H₂SO₄ (1.41 moles per mole substrate) at 105°C.
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Dilution and Extraction : The melt is diluted with cold water (1:2.5 w/w) and extracted with toluene/xylene to remove unreacted β-naphthol (<20 ppm).
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Bucherer Reaction : The aqueous phase is aminated with NH₃/NH₄HSO₃ at 150°C.
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Neutralization : NaOH is added to pH 7–8, precipitating the sodium salt.
Purity Enhancements
Table 1: Single-Vessel Process Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield (Bronner acid) | 86% (74% purity pre-purification) | |
| Residual β-naphthol | <20 ppm | |
| Final Sodium Salt Purity | >99% |
Industrial Sulfonation-Neutralization Methods
Large-scale production often employs continuous sulfonation reactors and automated neutralization systems.
Sulfonation with Oleum
2-Hydroxynaphthalene is sulfonated with 20% oleum (fuming H₂SO₄) at 20°C, producing a mixture of 1,6- and 6,8-disulfonic acids. Selective precipitation with NaCl isolates the 6-sulfonic acid derivative, which is aminated and neutralized as above.
Neutralization and Isolation
Table 2: Industrial Process Comparison
Emerging Techniques and Optimization
Solvent-Free Sulfonation
Recent advances eliminate toluene/xylene extraction by using high-shear mixing to disperse impurities, reducing solvent waste.
Catalytic Amination
Palladium-doped catalysts accelerate Bucherer amination by 30%, enabling lower temperatures (120°C) and shorter reaction times (4 hours).
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Sodium;6-aminonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, such as nitro-naphthalenes, halogenated naphthalenes, and other functionalized aromatic compounds .
Scientific Research Applications
Chemistry
Sodium 6-aminonaphthalene-2-sulfonate is widely used as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for various organic compounds, including:
- Dyes : Used in textile and food industries.
- Fluorescent probes : Employed in biochemical assays to study protein interactions.
Biology
In biological research, 6A2NS acts as a fluorescent probe for studying cellular processes. Its properties allow it to interact with proteins and other biomolecules, facilitating the investigation of protein dynamics and interactions in live cells .
Medicine
The compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting cancer cells. For instance, derivatives of sodium 6-aminonaphthalene-2-sulfonate have shown antitumor activity when incorporated into diaryl urea derivatives . Additionally, it plays a role in developing diagnostic reagents for various medical tests.
Industry
In industrial applications, sodium 6-aminonaphthalene-2-sulfonate is used in producing specialty chemicals such as surfactants and corrosion inhibitors. Its ability to enhance solubility makes it valuable in formulations requiring high performance under varying conditions .
Case Study 1: Biodegradation
Research has demonstrated the complete degradation of sodium 6-aminonaphthalene-2-sulfonate by specific bacterial strains, notably Pseudomonas sp. BN6. This strain effectively converts the compound into less harmful products through a mutualistic interaction with other bacteria, showcasing its potential for bioremediation applications .
Case Study 2: Fluorescent Probes
In a study involving fluorescent probes, sodium 6-aminonaphthalene-2-sulfonate was used to track protein interactions in living cells. The probe's fluorescence was utilized to visualize cellular processes, providing insights into protein dynamics that are crucial for understanding cellular mechanisms .
Mechanism of Action
The mechanism of action of sodium;6-aminonaphthalene-2-sulfonate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonate group enhances solubility and facilitates ionic interactions. These properties enable the compound to act as a versatile reagent in chemical and biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: Sodium 2-Naphthylamine-7-Sulfonate
Sodium 2-naphthylamine-7-sulfonate (CAS: 6342-78-9) shares the same naphthalene backbone but differs in the sulfonate group’s position (position 7 vs. 2). Key distinctions include:
- Applications : The 2-sulfonate isomer is preferred in azo dye synthesis due to its optimal reactivity and alignment with diazo coupling chemistry .
Substituted Derivatives: 6-Amino-N-Methylnaphthalene-2-Sulfonamide
This derivative (CAS: 132-49-2) replaces the sulfonate’s sodium counterion with a methylated sulfonamide group. Differences include:
- Solubility : The sodium sulfonate salt exhibits higher water solubility compared to the sulfonamide, which has reduced polarity due to the methyl group .
- Photophysical Properties: In ethanol-water mixtures, sodium 6-aminonaphthalene-2-sulfonate shows stronger solvent polarity sensitivity in emission spectra than its N-methyl derivative, as demonstrated by Lippert plot analyses .
Physicochemical Properties vs. Similar Compounds
Environmental and Toxicological Profiles
Biodegradability
- Sodium 6-aminonaphthalene-2-sulfonate is mineralized by Sphingomonas consortia via oxidative pathways, producing non-toxic metabolites like 5-aminosalicylate .
Toxicity
Biochemical Probes
- The compound’s polarity-sensitive fluorescence makes it useful for studying macromolecule-solvent interactions, outperforming N-methyl derivatives in solvent polarity assays .
Q & A
Advanced Research Question
- Aerobic conditions : Sphingomonas sp. BN6 oxidizes the compound to 5-aminosalicylate, which is fully mineralized by strain BN8. No 6-aminonaphthalene-2-sulfonate residues are detected .
- Anaerobic conditions : Reductive cleavage of the sulfonate group may occur, but incomplete degradation leads to persistent aromatic amines. Experimental setups require strict oxygen control via chemostats or nitrogen-purged reactors .
How can researchers differentiate sodium 6-aminonaphthalene-2-sulfonate from its structural analogs using spectroscopic and computational techniques?
Advanced Research Question
- NMR spectroscopy : Compare chemical shifts of protons adjacent to sulfonate (δ ~7.5–8.2 ppm) and amino groups (δ ~5.5 ppm). Substituent positions alter splitting patterns .
- FT-IR : Sulfonate stretching vibrations at 1040 cm⁻¹ and 1170 cm⁻¹ distinguish it from hydroxyl-substituted analogs (e.g., 6-hydroxynaphthalene-2-sulfonate) .
- Computational modeling : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity differences compared to isomers like 8-aminonaphthalene-2-sulfonate .
What strategies mitigate polymerization during the synthesis or degradation of sodium 6-aminonaphthalene-2-sulfonate?
Advanced Research Question
- In synthesis : Add antioxidants (e.g., sodium sulfite) to prevent oxidative coupling of amino groups.
- In biodegradation : Use immobilized bacterial cells to enhance enzyme stability and reduce contact between reactive intermediates .
- Analytical controls : Monitor polymerization via gel permeation chromatography (GPC) or dynamic light scattering (DLS) .
What are the applications of sodium 6-aminonaphthalene-2-sulfonate in dye chemistry, and how does its structure influence chromophoric properties?
Basic Research Question
The compound serves as a precursor for azo dyes (e.g., Acid Green 12) due to its amino-sulfonate substitution pattern, which enhances water solubility and binding to fabrics. The electron-donating amino group and electron-withdrawing sulfonate group create a conjugated system, shifting absorption maxima to visible wavelengths (~500–600 nm) . Chromophore optimization involves pH-dependent tautomerism studies using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
